(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 258.31 g/mol. It is classified as a pyrrolidine derivative, specifically an amino acid derivative, which is significant in medicinal chemistry and organic synthesis. The compound is recognized under the CAS number 2165860-18-2 and has various synonyms including 1-(tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate .
The synthesis of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate typically involves several steps:
Technical details such as reaction conditions (temperature, pressure, solvent) can vary based on specific methodologies used in laboratories .
The molecular structure of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate features a pyrrolidine ring with substituents that include:
The structural representation can be depicted using SMILES notation: CC(C)(C)C(C(=O)O)C(C(=O)O)N
.
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant in organic synthesis for creating derivatives that may have enhanced biological activity or different pharmacological properties .
Further studies would be necessary to elucidate its specific interactions within biological systems .
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate has potential applications in:
This compound exemplifies the importance of pyrrolidine derivatives in drug discovery and development processes.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.: 170242-21-4
CAS No.: 898434-63-4